molecular formula C14H4Cl4N4O3 B4780439 4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione

4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione

Cat. No.: B4780439
M. Wt: 418.0 g/mol
InChI Key: TXVJYQDQRBJBAU-UHFFFAOYSA-N
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Description

4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione is a heterocyclic compound characterized by the presence of an isoindoline-1,3-dione core substituted with tetrachloro groups and a furan-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and chlorination steps. One common approach is the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen, 1,4-diamino-2,3-dichloroanthraquinone as a catalyst.

    Reduction: Sodium borohydride in solvents like ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of partially or fully dechlorinated products.

    Substitution: Formation of substituted isoindoline-1,3-dione derivatives.

Scientific Research Applications

4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit protein kinase CK2, a key regulator of various cellular processes . The compound binds to the ATP-binding site of the kinase, thereby preventing its activity and downstream signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione is unique due to the presence of the furan-triazole moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Cl4N4O3/c15-7-5-6(8(16)10(18)9(7)17)13(24)22(12(5)23)14-19-11(20-21-14)4-2-1-3-25-4/h1-3H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVJYQDQRBJBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NN2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione
Reactant of Route 4
4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione
Reactant of Route 5
4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
4,5,6,7-tetrachloro-2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]isoindole-1,3-dione

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